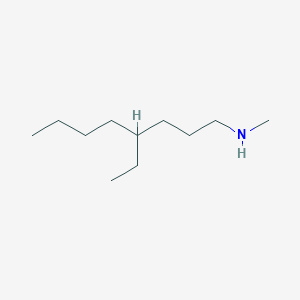

(4-Ethyloctyl)(methyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-N-methyloctan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-4-6-8-11(5-2)9-7-10-12-3/h11-12H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFOFJTWZPEMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 4 Ethyloctyl Methyl Amine

Strategic Considerations in Constructing the (4-Ethyloctyl) Moiety

The 4-ethyloctyl group is the defining structural feature of the target molecule. Its synthesis is a critical first step, and various methods can be employed to construct this branched alkyl chain, primarily revolving around the formation of a suitable precursor for subsequent amination steps.

Precursor Synthesis via Alkene Hydroboration-Oxidation or Organometallic Coupling

The synthesis of a key intermediate, 4-ethyloctan-1-ol (B3433569) or a corresponding halide, is foundational. One robust method is the hydroboration-oxidation of a suitable alkene. libretexts.orgmasterorganicchemistry.com This two-step process offers high regioselectivity, proceeding in an anti-Markovnikov manner to yield the terminal alcohol. The reaction begins with the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond of an alkene like 4-ethyl-1-octene. The resulting trialkylborane is then oxidized in a subsequent step, typically using hydrogen peroxide and a base, to yield 4-ethyloctan-1-ol. This alcohol can then be converted to a more reactive leaving group, such as a bromide or iodide, for subsequent alkylation reactions.

Alternatively, organometallic coupling reactions provide a powerful tool for carbon-carbon bond formation. youtube.comlibretexts.orglibretexts.org For instance, a Negishi coupling could be employed, involving the reaction of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. numberanalytics.com To form the 4-ethyloctyl skeleton, this could involve coupling a butyl- or ethyl-zinc reagent with a corresponding hexyl or octyl halide derivative. The Corey-House synthesis, which utilizes a lithium dialkylcuprate (Gilman) reagent, is another viable option for coupling alkyl halides. libretexts.orglibretexts.org

| Precursor Synthesis Method | Key Reagents | Typical Conditions | Product |

| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | 1. THF, 0 °C to RT, 2. RT | 4-Ethyloctan-1-ol |

| Organometallic (Negishi) Coupling | Organozinc Halide, Organohalide, Pd or Ni Catalyst | Anhydrous solvent (e.g., THF) | 4-Ethyloctyl derivative |

| Organometallic (Corey-House) | Lithium Dialkylcuprate, Alkyl Halide | Anhydrous ether or THF, low temp | 4-Ethyloctyl derivative |

Stereochemical Control in 4-Ethyl Substitution

The carbon at the 4-position of the octyl chain is a stereocenter. Achieving stereochemical control at this position requires the use of stereoselective synthetic methods. If starting from an achiral precursor, the product will be a racemic mixture. To obtain a specific enantiomer, an asymmetric synthesis approach is necessary.

One strategy involves the use of chiral auxiliaries or catalysts during the synthesis of the 4-ethyloctyl moiety. For instance, in an organometallic coupling approach, chiral ligands can be used to influence the stereochemical outcome. More directly, a chiral starting material can be employed. For example, a chiral pool synthesis could start from a naturally occurring chiral molecule.

In the context of hydroboration, the use of chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or other chiral terpenes, can induce asymmetry and lead to the formation of an enantioenriched alcohol product. The degree of enantiomeric excess is highly dependent on the specific reagent and reaction conditions.

Direct N-Alkylation Approaches for (4-Ethyloctyl)(methyl)amine

Direct N-alkylation is a classical and straightforward method for forming C-N bonds. fishersci.co.ukwikipedia.org This approach involves the reaction of an amine with an alkyl halide via nucleophilic substitution.

Alkylation of Methylamine (B109427) with 4-Ethyloctyl Halides: Reaction Kinetics and Selectivity

The reaction of methylamine with a 4-ethyloctyl halide (e.g., 1-bromo-4-ethyloctane) is an S_N2 reaction. Methylamine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The rate of this reaction is influenced by several factors, including the nature of the leaving group (I > Br > Cl), the solvent, and the temperature. fishersci.co.uk

A significant challenge in the alkylation of primary amines is over-alkylation. masterorganicchemistry.com The product of the initial alkylation, this compound, is a secondary amine which is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, producing the tertiary amine, bis(4-ethyloctyl)methylamine, and potentially even a quaternary ammonium (B1175870) salt. To favor the formation of the desired secondary amine, a large excess of methylamine is typically used to increase the probability of a 4-ethyloctyl halide molecule reacting with methylamine rather than the product amine.

| Parameter | Effect on Reaction | Typical Conditions for Selectivity |

| Methylamine Concentration | Higher concentration favors mono-alkylation | Large excess (e.g., >10 equivalents) |

| Leaving Group | Reactivity: I > Br > Cl | Bromides and iodides are preferred for reactivity. fishersci.co.uk |

| Temperature | Higher temperature increases rate but may decrease selectivity | Moderate temperatures to control the reaction rate |

| Solvent | Polar aprotic solvents (e.g., DMF, THF) are common | Choice depends on solubility and reactivity of reactants. fishersci.co.uk |

Sequential Alkylation of Primary and Secondary Amine Intermediates

To synthesize the tertiary amine, this compound, a sequential alkylation strategy can be employed. This would first involve the mono-alkylation of ammonia (B1221849) with a 4-ethyloctyl halide to produce the primary amine, 4-ethyloctylamine. This primary amine would then be isolated and subsequently alkylated with a methyl halide (e.g., methyl iodide) to yield the final tertiary amine product. This stepwise approach allows for greater control over the final product distribution, albeit at the cost of additional synthetic and purification steps. An alternative is the alkylation of methylamine first with a different alkyl group, followed by the introduction of the 4-ethyloctyl group, although this is less common.

Reductive Amination Pathways for Tertiary Amine Formation

Reductive amination is a highly effective and widely used method for the synthesis of amines, including tertiary amines. nih.govcam.ac.ukrsc.org This method generally involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

To synthesize this compound, one could react 4-ethyloctanal (B3054142) with methylamine. This reaction first forms a hemiaminal intermediate, which then dehydrates to form an iminium ion. The iminium ion is then reduced in situ to the desired tertiary amine. A key advantage of this method is that it often avoids the issue of over-alkylation that can plague direct alkylation of amines. masterorganicchemistry.com

| Reactants | Reducing Agent | Typical Solvent | Key Advantages |

| 4-Ethyloctanal and Methylamine | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM), Tetrahydrofuran (THF) | High selectivity, mild conditions, one-pot procedure. masterorganicchemistry.com |

| 4-Ethyloctanal and Methylamine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective for a wide range of substrates. masterorganicchemistry.com |

| 4-Ethyloctanal and Methylamine | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol (EtOH), Methanol (MeOH) | Can be a cleaner method, avoiding borohydride (B1222165) reagents. |

Amination of Carbonyl Precursors with Methylamine and 4-Ethyloctylamine: Mechanistic Studies

The formation of this compound can be achieved through the reductive amination of a carbonyl precursor. This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. chemrxiv.orgmasterorganicchemistry.com The reaction of a carbonyl compound with an amine to form a hemianal is the initial step, which can then be hydrogenated directly or eliminate water to form an azomethine (Schiff base) or enamine that undergoes subsequent hydrogenation. researchgate.net

Mechanistic studies have provided insight into this transformation. For instance, the addition of carbonyl compounds to certain organometallic reagents has been shown to proceed through a zwitterionic intermediate. nih.gov In the context of reductive amination, the reaction pathway involves the in situ formation of an imine from the condensation of a carbonyl compound and an amine, followed by reduction. chemrxiv.org The use of specific catalysts can influence the reaction mechanism and efficiency. For example, some biocatalysts, like reductive aminases (RedAms), are believed to catalyze not only the reduction of the imine but also its formation from the ketone and amine. whiterose.ac.uk

Chemo- and Regioselective Reductive Amination with Complex Aldehyde/Ketone Substrates

Reductive amination is a versatile method for synthesizing tertiary amines from a wide array of aldehydes and ketones. chemrxiv.orgnih.gov The challenge in synthesizing complex molecules lies in achieving high chemo- and regioselectivity, especially when the substrates contain multiple reactive functional groups.

Modern protocols have been developed to address these challenges. For instance, metal-free reductive amination procedures have been established that operate under mild conditions, such as at room temperature and without the need for a solvent. chemrxiv.orgchemrxiv.org These methods have demonstrated broad substrate scope, allowing for the chemoselective conversion of various functionalized aldehydes and ketones into tertiary amines. chemrxiv.org The choice of the reducing agent and catalyst system is crucial for selectivity. Systems like InCl3/Et3SiH/MeOH have been shown to be highly chemoselective, tolerating functional groups such as esters, hydroxyls, carboxylic acids, and olefins. researchgate.net This high degree of selectivity is attributed to the gentle generation of the active hydride species. researchgate.net

Interactive Table: Comparison of Reductive Amination Methods

| Method | Catalyst/Reagent | Key Features | Tolerated Functional Groups | Ref. |

|---|---|---|---|---|

| Metal-Free | DMAB | Room temperature, solvent-free | Various functional groups | chemrxiv.orgchemrxiv.org |

| InCl3/Et3SiH/MeOH | InCl3/Et3SiH/MeOH | Non-toxic, highly chemoselective | Ester, hydroxyl, carboxylic acid, olefin | researchgate.net |

Transition-Metal-Catalyzed C-N Bond Formation in Tertiary Amine Synthesis

Transition-metal catalysis has emerged as a powerful tool for the construction of carbon-nitrogen bonds, offering significant advantages over traditional methods like nucleophilic substitution and reductive amination. incatt.nlnih.gov These catalytic systems provide milder reaction conditions and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions for N-Alkylamine Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-N bonds. acs.org These reactions have become essential for preparing a wide range of aromatic amines. acs.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides to form C-N bonds. wikipedia.orglibretexts.org While initially developed for aryl halides, the principles of this reaction have been extended to include long-chain alkyl electrophiles, enabling the synthesis of N-alkylamines. nih.gov The choice of ligand is critical for the success of these reactions, with bulky trialkylphosphines and dialkylbiaryl phosphines showing high efficiency. nih.govacs.org These catalyst systems can effectively couple a variety of primary and secondary amines with aryl and heteroaryl halides, often with low catalyst loadings and short reaction times. mit.edu The development of these catalysts has significantly expanded the scope of C-N bond formation, allowing for the synthesis of complex molecules. wikipedia.org

Interactive Table: Key Ligands in Palladium-Catalyzed Amination

| Ligand Type | Example Ligands | Application Scope | Ref. |

|---|---|---|---|

| Bulky Trialkylphosphines | Cy2(t-Bu)P | Secondary alkyl bromides | nih.gov |

| Dialkylbiarylphosphines | RuPhos, BrettPhos | Primary and secondary amines with aryl/heteroaryl halides | mit.edu |

Hydroamination of Olefins for (4-Ethyloctyl) Moiety Introduction

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is an atom-economical method for synthesizing amines. wikipedia.org This reaction can be used to introduce the (4-ethyloctyl) moiety by reacting an appropriate olefin with methylamine. While some hydroamination reactions can occur under strongly acidic or basic conditions, catalytic methods are generally required. wikipedia.org A formal anti-Markovnikov hydroamination of terminal olefins has been developed, proceeding through sequential oxidation and reduction catalytic cycles to yield linear amines with excellent regioselectivity. rsc.org

C-H Amination Strategies for Tertiary Amine Formation

Direct C-H amination is an increasingly important strategy for the synthesis of amines, as it avoids the need for pre-functionalized starting materials. nih.govnih.gov This approach offers a more direct and efficient route to complex amines.

Rhodium and palladium catalysts have been successfully employed for intermolecular C-H amination. For instance, rhodium-catalyzed amination can selectively functionalize tertiary C-H bonds. nih.gov Palladium-catalyzed allylic C-H amination allows for the cross-coupling of terminal olefins with secondary amines to furnish tertiary allylic amines with high regio- and stereoselectivity. nih.gov A key challenge in these reactions is the potential for the basic amine nucleophile to inhibit the metal catalyst. nih.gov Strategies to overcome this include the in-situ generation of the amine nucleophile to maintain a low concentration. nih.gov

Mannich Reaction and Related Multi-Component Approaches for this compound Scaffolds

The Mannich reaction is a classic three-component condensation involving an enolizable carbonyl compound, a non-enolizable aldehyde (like formaldehyde), and an amine (primary or secondary) to form a β-aminocarbonyl product known as a Mannich base. orgoreview.comwikipedia.orgscribd.com While a direct Mannich reaction is not the most straightforward route to this compound, the underlying principle of combining multiple components in one pot has inspired modern multi-component reactions (MCRs) that are highly relevant.

Modern MCRs offer significant advantages in terms of atom economy, step efficiency, and the ability to rapidly generate molecular complexity from simple precursors. rsc.org For the synthesis of secondary amines, photocatalytic MCRs have emerged as a powerful tool. One such strategy involves the in-situ formation of an iminium ion from an aldehyde and an amine, which then reacts with a radical species generated from an alkyl precursor. For instance, a visible-light-mediated protocol using an inexpensive manganese catalyst can facilitate a three-component reaction between a benzaldehyde, an aniline, and an unactivated alkyl iodide to yield complex secondary amines. rsc.orgrsc.orgresearchgate.net

To construct the this compound scaffold, a related MCR could be envisioned. A more direct and highly relevant two-component approach is the reductive amination of 4-ethyloctanal with methylamine. This reaction, a cornerstone of amine synthesis, involves the condensation of the aldehyde and amine to form an intermediate imine (or iminium ion), which is then reduced in the same pot to the target amine. rsc.org While not a three-component reaction in the classical sense, it embodies the efficiency of MCRs. The reaction proceeds via the formation of an N-methyl imine from 4-ethyloctanal, which is subsequently reduced.

(Image depicts the reaction of 4-ethyloctanal with methylamine to form an intermediate imine, followed by reduction to this compound)

Another advanced MCR strategy involves a photocatalytic hydrogen atom transfer (HAT) process. This method can unite an N-arylamine, an aldehyde, and a hydrocarbon using a photocatalyst like tetrabutylammonium (B224687) decatungstate to form α-branched amines. acs.org Adapting this to an aliphatic target would involve the reaction of methylamine, an appropriate aldehyde, and a hydrocarbon source.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic routes, emphasizing the use of renewable feedstocks, waste reduction, and the use of environmentally benign solvents. rsc.org The synthesis of N-alkylamines is a key area where these principles have been successfully applied. epa.gov

Aqueous Media Synthesis for N-Alkylamines

Performing organic reactions in water is a primary goal of green chemistry due to its low cost, safety, and environmental benefits. scirp.org Significant progress has been made in the N-alkylation of amines in aqueous media. researchgate.net One of the most promising green methods is the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, where an alcohol serves as the alkylating agent, producing only water as a byproduct. rsc.org

For the synthesis of this compound, this would involve the reaction of 4-ethyloctan-1-ol with methylamine. The reaction is typically catalyzed by a transition metal complex, such as cyclometalated iridium, which is active in water. acs.org The catalyst first facilitates the oxidation of the alcohol to the corresponding aldehyde (4-ethyloctanal), which then condenses with methylamine to form an imine. The hydrogen that was "borrowed" from the alcohol is then used by the catalyst to reduce the imine to the final secondary amine. rsc.orgacs.org This method is highly atom-economical and avoids the use of stoichiometric reducing agents or pre-activated alkylating agents.

| Catalyst System | Amine Substrate | Alcohol Substrate | Key Features | Reference |

|---|---|---|---|---|

| Cyclometalated Iridium Complex | Anilines, Benzylamines | Benzyl alcohols, Aliphatic alcohols | High activity (S/C up to 10,000), broad substrate scope, gram-scale potential. | acs.org |

| Lipase/Pd-CaCO3 | Aromatic Amines | Alcohols (via in-situ aldehyde generation) | Chemoenzymatic cascade, mild conditions, environmentally benign. | rsc.org |

| Zn(II)-Azo-Aromatic Complex | Primary/Secondary Amines | Aromatic/Aliphatic Alcohols | Sustainable and eco-friendly, wide functional group tolerance. | acs.org |

Solvent-Free or Biocatalytic Transformations

Solvent-Free Synthesis: Eliminating volatile organic solvents is another key green chemistry objective. Solvent-free reactions, often conducted by grinding solid reactants or using one liquid reactant as the solvent, can reduce waste and simplify purification. researchgate.net The synthesis of N-methyl imines, the direct precursors to the target amine via reduction, has been achieved efficiently under solvent-free conditions by grinding an aromatic aldehyde with methylamine hydrochloride and a base like sodium hydrogen carbonate. academie-sciences.fr This approach could be directly applied to 4-ethyloctanal, a liquid, which could be mixed with solid methylamine hydrochloride and a base, followed by a separate reduction step or a one-pot reductive amination with a solid reducing agent.

Biocatalytic Transformations: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions (typically in aqueous media). mpg.de For the synthesis of this compound, imine reductases (IREDs), also known as reductive aminases (RedAms), are the enzymes of choice. nih.govnih.gov These enzymes catalyze the reductive amination of a ketone or aldehyde with an amine donor. acs.org

The synthesis would involve the direct reaction of 4-ethyloctanal with methylamine, catalyzed by a suitable IRED/RedAm enzyme. A cofactor, typically NADH or NADPH, is required for the reduction step and is regenerated in situ using a sacrificial substrate like glucose or formate, catalyzed by a dehydrogenase enzyme. d-nb.info This biocatalytic cascade offers excellent chemo-, regio-, and stereoselectivity. nih.gov

Stereoselective Synthesis of Chiral Analogues of this compound

The presence of an ethyl group at the C4 position of the octyl chain introduces a stereocenter. Therefore, this compound exists as a pair of enantiomers. The development of stereoselective methods to access a single enantiomer is crucial, as the biological activity of chiral molecules often resides in only one of the enantiomers. nih.gov

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis is the most direct approach for preparing enantiomerically enriched chiral amines. frontiersin.org This can be achieved through the asymmetric hydrogenation of the prochiral imine formed between 4-ethyloctanal and methylamine. acs.org This transformation is typically catalyzed by transition metal complexes (e.g., Iridium, Rhodium, Ruthenium) bearing chiral ligands. nih.govacs.orgnih.gov The chiral environment created by the ligand directs the addition of hydrogen to one face of the C=N double bond, leading to the preferential formation of one enantiomer of the amine.

| Methodology | Catalyst/Reagent | Key Principle | Potential Application | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir, Rh, or Ru complex with chiral phosphine (B1218219) ligands | Enantioselective reduction of a prochiral imine. | Direct reduction of the imine from 4-ethyloctanal and methylamine. | nih.govacs.org |

| Asymmetric Biocatalysis | Chiral Imine Reductase (IRED) | Enzyme-catalyzed stereoselective reductive amination. | One-pot conversion of 4-ethyloctanal and methylamine to a single enantiomer. | nih.govacs.org |

| Asymmetric Allylic Amination | Ir-complex with chiral ligands like tol-BINAP | Enantioselective substitution of an allylic leaving group. | Could be used to construct related chiral amine structures. | nih.gov |

Alternatively, as mentioned in section 2.6.2, biocatalytic reductive amination using chiral IREDs is an outstanding method for stereoselective synthesis. nih.gov Many IREDs exhibit exquisite enantioselectivity, often yielding products with very high enantiomeric excess (>99% ee). acs.org

Chiral Auxiliary-Mediated Approaches

Another established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This auxiliary directs the stereochemical outcome of a reaction and is subsequently removed to reveal the enantiomerically enriched product. For amine synthesis, chiral sulfinamides, such as tert-butanesulfinamide, are widely used. rsc.org

The synthesis would begin with the condensation of 4-ethyloctanal with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. wikipedia.org The chiral sulfinyl group effectively shields one face of the C=N bond. A subsequent nucleophilic addition of a methyl group (e.g., using a Grignard reagent) or, more practically, reduction of the imine with a non-stereoselective reducing agent, proceeds with high diastereoselectivity. nih.gov The final step is the cleavage of the sulfinyl auxiliary under acidic conditions to release the desired chiral primary amine, which would then be methylated in a separate step to yield the final product, this compound. This multi-step but reliable method provides access to amines of high enantiopurity. rsc.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Ethyloctyl Methyl Amine

Fundamental Reaction Pathways

The core reactivity of (4-Ethyloctyl)(methyl)amine stems from the nucleophilic character of the nitrogen atom and the potential for functionalization of the adjacent carbon-hydrogen bonds.

α-C-H Functionalization of the Alkyl Chains

The functionalization of C-H bonds adjacent to the amine nitrogen, known as α-C-H functionalization, is a significant area of research in organic synthesis. benthamdirect.comnih.govrsc.org This transformation allows for the direct modification of the alkyl chains of tertiary amines, providing a route to complex nitrogen-containing molecules. nih.govsioc-journal.cn These reactions often proceed through the formation of highly reactive intermediates such as iminium ions or α-amino radicals. sioc-journal.cnacs.org The generation of these intermediates can be achieved through various methods, including the use of transition metal catalysts, photoredox catalysis, or even under catalyst-free conditions promoted by acids or iodine. benthamdirect.comnih.govrsc.orgsioc-journal.cn For example, visible light photoredox catalysis can induce a single electron transfer from the tertiary amine to form an α-amino radical, which can then participate in a variety of bond-forming reactions. sioc-journal.cn

Quaternization Reactions and Ammonium (B1175870) Salt Formation

The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt is a classic example of its nucleophilic character, known as the Menshutkin reaction. wikipedia.orgrsc.org This SN2 reaction involves the attack of the nucleophilic nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a new C-N bond and a positively charged quaternary ammonium cation. rsc.orgchemguide.co.uk The rate of this reaction is dependent on several factors, including the nature of the alkyl halide, the structure of the tertiary amine, and the solvent. researchgate.netrsc.org For instance, the use of more reactive alkylating agents like dimethyl sulfate (B86663) can accelerate the reaction. rsc.org The formation of quaternary ammonium salts is a key step in various synthetic applications and is often irreversible as there is no proton on the nitrogen to be removed. chemguide.co.uk

Table 1: Factors Influencing Quaternization Reactions of Tertiary Amines

| Factor | Influence on Reaction Rate | Rationale |

| Alkyl Halide | I > Br > Cl | The C-X bond strength decreases down the group, making the halide a better leaving group. |

| Amine Structure | Less sterically hindered amines react faster. | Steric hindrance around the nitrogen atom impedes the approach of the alkyl halide. dnu.dp.ua |

| Solvent | Polar aprotic solvents (e.g., acetonitrile, acetone) are generally preferred. | These solvents can stabilize the charged transition state of the SN2 reaction without solvating the nucleophile as strongly as polar protic solvents. rsc.org |

Elimination Reactions and Hofmann Elimination Studies

Quaternary ammonium hydroxides derived from tertiary amines like this compound can undergo an elimination reaction upon heating, known as the Hofmann elimination. byjus.comtestbook.com This process typically follows an E2 mechanism and results in the formation of an alkene and a tertiary amine. collegedunia.com A key characteristic of the Hofmann elimination is that it generally favors the formation of the least substituted alkene, a principle known as the Hofmann rule. byjus.comcollegedunia.comvaia.com This regioselectivity is attributed to the steric bulk of the trimethylamino leaving group, which makes the abstraction of a proton from the less sterically hindered β-carbon more favorable. collegedunia.com

For an asymmetrical amine like this compound, after quaternization with an excess of methyl iodide followed by treatment with silver oxide and water, heating would lead to the elimination of a β-hydrogen. byjus.com The potential alkene products would be derived from the removal of a proton from either the ethyl group or the octyl chain. According to the Hofmann rule, the major product would be the less substituted alkene.

Oxidative Transformations of Tertiary Amines

Tertiary amines can undergo various oxidative transformations, leading to a range of products depending on the oxidant and reaction conditions. sioc-journal.cnethz.ch Common oxidative pathways include N-oxidation to form amine oxides, oxidative N-dealkylation, and oxidation at the α-carbon. sioc-journal.cnnih.gov The oxidation of tertiary amines is a significant process in both synthetic chemistry and biological systems, where it is often catalyzed by enzymes like cytochrome P450. sioc-journal.cnnih.gov

Transition metal catalysts are frequently employed to facilitate the oxidation of tertiary amines. sioc-journal.cn These reactions can lead to the formation of iminium ions, which can then be trapped by nucleophiles or undergo further transformations. acs.org Aerobic oxidation, using air or oxygen as the oxidant, represents a greener and more practical approach to these transformations. nih.gov

Mechanistic Elucidation via Kinetic Isotope Effects and Spectroscopic Intermediates

Understanding the detailed mechanisms of reactions involving this compound relies on various physical organic chemistry techniques. The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction. cdnsciencepub.comrsc.orgrsc.org By replacing a hydrogen atom at a specific position with deuterium, one can observe changes in the reaction rate. A significant primary KIE (kH/kD > 1) suggests that the C-H bond is being broken in the rate-determining step, which is often the case in Hofmann eliminations and some α-C-H functionalization reactions. researchgate.netresearchgate.net Secondary KIEs can provide information about changes in hybridization at the reaction center. cdnsciencepub.comrsc.org

Spectroscopic techniques are invaluable for detecting and characterizing reactive intermediates. rsc.orgsapub.org For instance, online electrochemical mass spectrometry has been used to detect short-lived α-amino radical cations and iminium cations in the electrochemical oxidation of tertiary amines. rsc.org NMR spectroscopy can be used to study the structure and dynamics of intermediates and products. sapub.org For example, variable temperature NMR can be used to study conformational changes and the interconversion of rotamers in amine derivatives. sapub.org The infrared spectra of tertiary amine salts show a characteristic broad N-H+ stretching band, which can be used to identify their formation. spectroscopyonline.com

Role of Alkyl Chain Branching and Length on Reaction Rates and Selectivity

The reactivity and selectivity of amines in chemical transformations are profoundly influenced by the steric and electronic characteristics of the alkyl substituents attached to the nitrogen atom. In the case of this compound, the presence of a branched, long alkyl chain—the 4-ethyloctyl group—along with a small methyl group, introduces specific steric and electronic effects that dictate its behavior in various reactions.

Detailed Research Findings

Effect on Reaction Rates:

The rate of reactions involving the nitrogen atom of this compound is primarily governed by steric hindrance. The bulky 4-ethyloctyl group can impede the approach of reactants to the nitrogen's lone pair of electrons. This steric effect is particularly pronounced in bimolecular nucleophilic substitution (SN2) reactions, where the amine acts as a nucleophile. wikibooks.orgmsu.edumsu.edu

Research on N-alkylation of amines has consistently shown that increasing the size and branching of the alkyl substituents on the nitrogen atom decreases the reaction rate. mdpi.commasterorganicchemistry.com For instance, in the N-alkylation of arylsulfonamides, amines with larger, branched alkyl groups exhibit significantly different reactivity compared to those with smaller, linear chains like methyl or ethyl groups. mdpi.com The increased steric hindrance in branched amines can effectively slow down or even prevent certain reactions, such as cyclization, thereby enhancing the selectivity for other reaction pathways. mdpi.com

Studies comparing linear versus branched alkylamines have demonstrated that branching near the nitrogen atom generally leads to a decrease in reaction rates. tu-dortmund.de For example, in reductive amination reactions, diisopropylamine, a branched secondary amine, is converted significantly slower than linear dipropylamine. tu-dortmund.de This is attributed to the greater steric hindrance around the nitrogen atom in the branched amine.

The length of the alkyl chain also plays a role, although its effect on reaction rates can be less pronounced than that of branching, especially beyond a certain number of carbon atoms. fiveable.me Longer alkyl chains can, however, influence the physical properties of the amine, such as its solubility, which in turn can affect reaction kinetics in different solvent systems.

Effect on Selectivity:

The steric bulk of the 4-ethyloctyl group can also enhance selectivity in certain reactions. By sterically shielding the nitrogen atom, it can favor reactions at less hindered sites if other reactive functional groups are present in the molecule. In reactions where multiple products can be formed, the steric hindrance can direct the reaction towards the formation of a specific isomer. For instance, in Hofmann eliminations, sterically hindered amines often lead to the formation of the less substituted alkene (Hofmann's rule). libretexts.org

In catalytic processes, the structure of the amine can influence the selectivity of the catalyst. For example, in the N-alkylation of amines with alcohols, the use of bulky amines can prevent over-alkylation, leading to higher selectivity for the mono-alkylated product. acs.org

The electronic effect of the alkyl groups in this compound is primarily inductive. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to ammonia (B1221849). fiveable.melibretexts.org However, this electronic effect is often overshadowed by the more dominant steric effects, especially in reactions that are sensitive to steric hindrance.

Data Tables

To illustrate the principles discussed, the following tables present generalized and comparative data based on established trends in amine reactivity.

Table 1: Illustrative Comparison of Relative Reaction Rates for N-Alkylation of Various Secondary Amines.

This table provides a qualitative comparison of expected reaction rates for the N-alkylation of different secondary amines with a model electrophile, such as methyl iodide. The rates are relative to that of dimethylamine, which is set as the baseline.

| Amine | Structure | Relative Alkylation Rate (Qualitative) | Primary Influencing Factor(s) |

| Dimethylamine | CH₃-NH-CH₃ | 1.0 (Baseline) | Minimal steric hindrance |

| Diethylamine | CH₃CH₂-NH-CH₂CH₃ | Slower | Increased steric hindrance |

| Diisopropylamine | (CH₃)₂CH-NH-CH(CH₃)₂ | Significantly Slower | High steric hindrance (α-branching) |

| N-methyl-n-octylamine | CH₃(CH₂)₇-NH-CH₃ | Slower than Dimethylamine | Moderate steric hindrance from long chain |

| This compound | CH₃(CH₂)₃CH(CH₂CH₃)CH₂CH₂CH₂-NH-CH₃ | Slower than N-methyl-n-octylamine | Increased steric hindrance from branching |

This data is illustrative and based on general principles of steric hindrance in SN2 reactions. wikibooks.orgmdpi.commasterorganicchemistry.com

Table 2: Expected Product Selectivity in a Competitive Reaction.

This table illustrates the expected selectivity in a hypothetical competitive acylation reaction where two different secondary amines compete for a limited amount of an acylating agent.

| Competing Amines | Molar Ratio | Expected Major Product | Rationale |

| Dimethylamine vs. Diisopropylamine | 1:1 | N,N-Dimethylacetamide | Less steric hindrance allows for a faster reaction rate. |

| N-methyl-n-octylamine vs. This compound | 1:1 | N-methyl-N-octylacetamide | The linear octyl chain presents less steric hindrance compared to the branched 4-ethyloctyl chain. tu-dortmund.de |

This table is based on the principle that less sterically hindered nucleophiles react faster in acylation reactions.

Derivatization and Functionalization of 4 Ethyloctyl Methyl Amine

Synthesis of Advanced N-Oxide Derivatives

The oxidation of tertiary amines to form N-oxides is a common transformation in organic synthesis, typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgatamanchemicals.com For a secondary amine such as (4-Ethyloctyl)(methyl)amine, this would first require N-alkylation to a tertiary amine before subsequent oxidation. However, no literature specifically describes the synthesis of a tertiary amine precursor from this compound, nor its subsequent oxidation to the corresponding N-oxide. General procedures for N-oxide synthesis are available, but lack specific substrate data for the compound . nih.govwikipedia.orgorganic-chemistry.org

Preparation of Functionalized Alkyl Chain Analogues

The functionalization of the alkyl chain of an amine can introduce new properties and functionalities. This can involve various reactions such as halogenation, hydroxylation, or the introduction of other reactive groups. For long-chain alkylamines, methods exist for functionalization, for instance, by using gamma-ray irradiation to attach them to surfaces like graphene oxide. mdpi.com However, there are no specific reports on the targeted functionalization of the 4-ethyloctyl group within the this compound molecule. Research on related long-chain dialkyl methylamines focuses on their general properties and uses rather than specific chemical modifications of the alkyl chains. industrialchemicals.gov.au

Conjugation Chemistry with Polymeric Scaffolds

The covalent attachment of small molecules to polymeric scaffolds is a key technique in materials science and drug delivery. Amines are common functional groups used for such conjugations. The process often involves reacting the amine with an activated polymer, for example, one containing N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. While the principles of this conjugation chemistry are well-documented for various amines and polymers, no studies have been found that specifically utilize this compound in conjugation with any polymeric scaffold.

Development of this compound-Based Amidines and Related N-Substituted Systems

Amidines are a class of compounds often synthesized from amines and nitriles. mdpi.comnih.gov The synthesis can proceed through various mechanisms, sometimes requiring strong bases or transition metal catalysts. uantwerpen.benih.gov These reactions lead to the formation of an N-substituted amidine. A thorough search of the chemical literature did not yield any examples of the synthesis of amidines starting from this compound. General methods for amidine synthesis from secondary amines are known, but their application to this specific substrate has not been reported. scribd.com

Advanced Analytical and Spectroscopic Methodologies for 4 Ethyloctyl Methyl Amine and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of (4-Ethyloctyl)(methyl)amine. Unlike unit mass resolution instruments, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap-based mass spectrometers, provide highly accurate mass measurements, typically with errors of less than 5 ppm. hilarispublisher.com This precision allows for the determination of the exact elemental composition of the parent ion and its fragments, distinguishing it from other isobaric compounds.

For this compound (C₁₁H₂₅N), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this mass, thereby verifying the molecular formula. The technique's high sensitivity and resolving power are also critical for impurity profiling. hilarispublisher.comsemanticscholar.org It can detect and identify minute quantities of structurally related impurities, such as byproducts from the synthesis, starting materials, or degradation products.

The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. For a secondary amine like this compound, the characteristic fragmentation is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This process results in the formation of a stable iminium ion. The major expected fragmentation pathways are summarized in the table below.

Table 1: Expected HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Nominal m/z | Exact Mass (Calculated) | Fragmentation Pathway |

|---|---|---|---|---|

| [M+H]⁺ | C₁₁H₂₆N⁺ | 172 | 172.2060 | Protonated Molecule |

| C₁₀H₂₂N⁺ | [CH₂(CH₂)₃CH(C₂H₅)CH₂NHCH₃]⁺ | 156 | 156.1747 | α-cleavage (loss of CH₃) |

HRMS improves the limit of detection by several orders of magnitude compared to unit mass resolution systems, primarily by reducing chemical noise through the use of a tight mass window tolerance. hilarispublisher.com This makes it exceptionally suitable for identifying trace impurities that could otherwise go undetected.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure determination of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular skeleton and allows for the unambiguous assignment of all proton and carbon resonances. msu.edu

While ¹H and ¹³C NMR provide initial information, complex aliphatic chains often lead to signal overlap. Two-dimensional (2D) NMR experiments are essential to resolve these ambiguities. ntnu.nobeilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J H-H coupling). For this compound, COSY would reveal the entire spin system of the ethyloctyl chain, showing correlations between adjacent methylene (B1212753) (CH₂) and methine (CH) groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to (¹J C-H coupling). It allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J C-H coupling). HMBC is crucial for connecting different spin systems. For instance, it would show correlations from the N-methyl protons to the N-methylene carbon and from the N-H proton to adjacent carbons, confirming the connectivity around the nitrogen atom.

The combination of these techniques allows for a complete and confident assignment of every atom in the molecule. ntnu.no

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |

|---|---|---|---|

| N-CH₃ | ~34 | ~2.4 (s, 3H) | C-1', C-4' |

| N-H | N/A | ~1.0 (br s, 1H) | C-1', N-CH₃, C-2', C-4' |

| 1' | ~55 | ~2.6 (t, 2H) | N-CH₃, C-2', C-3' |

| 2' | ~30 | ~1.4 (m, 2H) | C-1', C-3', C-4' |

| 3' | ~32 | ~1.3 (m, 2H) | C-1', C-2', C-4', C-5' |

| 4' | ~39 | ~1.5 (m, 1H) | C-2', C-3', C-5', C-1'' |

| 5' | ~30 | ~1.3 (m, 2H) | C-3', C-4', C-6', C-1'' |

| 6' | ~29 | ~1.3 (m, 2H) | C-4', C-5', C-7', C-8' |

| 7' | ~23 | ~1.3 (m, 2H) | C-5', C-6', C-8' |

| 8' | ~14 | ~0.9 (t, 3H) | C-6', C-7' |

| 1'' | ~29 | ~1.3 (m, 2H) | C-3', C-4', C-5', C-2'' |

| 2'' | ~11 | ~0.9 (t, 3H) | C-4', C-1'' |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. s=singlet, t=triplet, m=multiplet, br=broad.

Quantitative NMR (qNMR) is an accurate and versatile primary ratio method for determining the purity of a substance without requiring a structurally similar reference standard for the analyte itself. acs.org The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

To perform a qNMR assay for this compound, a high-purity internal standard (calibrant) with a known mass and structure is added to an accurately weighed sample of the amine. sigmaaldrich.com The purity of the analyte is calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a known signal from the internal standard. acs.orgox.ac.uk

The formula for purity calculation is: Purityₓ (%) = (Iₓ / I_cal) * (N_cal / Nₓ) * (MWₓ / MW_cal) * (m_cal / mₓ) * P_cal where:

I = Integral area

N = Number of protons for the integrated signal

MW = Molecular weight

m = Mass

P = Purity of the standard

x = Analyte (this compound)

cal = Calibrant (Internal Standard)

This method is also highly effective for reaction monitoring. By acquiring NMR spectra of the reaction mixture over time (with or without a standard), the relative integrals of signals from reactants, intermediates, and products can be used to track the reaction's progress, calculate conversion rates, and determine product ratios. tandfonline.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. nih.gov FT-IR and Raman are complementary techniques; FT-IR is sensitive to vibrations that cause a change in dipole moment (polar bonds), while Raman is sensitive to vibrations that cause a change in polarizability (non-polar bonds). sapub.org

For this compound, key vibrational modes can be used for its identification:

N-H Stretch: Secondary amines show a single, typically weak to moderate, absorption band in the FT-IR spectrum between 3300-3500 cm⁻¹. libretexts.org

C-H Stretch: Strong absorptions below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the aliphatic C-H bonds in the ethyloctyl group.

N-H Bend: A scissoring absorption for the N-H bond appears in the range of 1550-1650 cm⁻¹.

C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1000-1250 cm⁻¹ region. libretexts.org

Raman spectroscopy is particularly useful for observing the C-C backbone vibrations, which are often weak in the IR spectrum. sapub.org The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule. capes.gov.brgoogle.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | 3300 - 3500 | Weak-Medium (IR), Weak (Raman) |

| C-H (sp³) | Stretch | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| N-H | Bend (Scissoring) | 1550 - 1650 | - | Medium (IR) |

| C-H | Bend (Scissoring/Rocking) | 1350 - 1470 | 1350 - 1470 | Medium (IR), Medium (Raman) |

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from complex matrices or from closely related impurities prior to detection. Given its volatility, Gas Chromatography (GC) is a particularly suitable technique.

The analysis of volatile amines by GC can be challenging due to their basicity and polarity. These properties can lead to strong interactions with active sites (e.g., surface silanols) in the GC system, resulting in poor peak shape (tailing), low sensitivity, and poor reproducibility. gcms.cz Optimization of the GC-MS method is therefore critical for accurate and reliable analysis.

Key optimization parameters include:

Column Selection: Standard non-polar or mid-polar siloxane columns can be problematic. Specialized columns designed for amines, such as the Rtx-Volatile Amine column, are highly recommended. These columns have a base-deactivated surface and a phase chemistry tailored to provide sharp, symmetrical peaks for basic compounds. gcms.cz

Inert Flow Path: Ensuring the entire sample pathway, from the injector liner to the detector, is highly inert is crucial to prevent analyte adsorption and degradation.

Sample pH: For aqueous samples, adjusting the pH to be basic (typically pH > 10) ensures that the amine is in its free base (neutral) form, which is more volatile and suitable for GC analysis. At low pH, the amine will be in its ionized, non-volatile form. chromforum.org

Injection Technique: Headspace sampling can be an effective way to introduce volatile amines into the GC while leaving non-volatile matrix components behind, reducing contamination of the inlet and column. researchgate.net

Derivatization: While direct analysis is often preferred, derivatization can be used to block the active N-H group, reduce polarity, and improve chromatographic performance and detection limits. epa.govrsc.org

Table 4: Recommended GC-MS Parameters for this compound Analysis

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| GC Column | Amine-specific capillary column (e.g., Rtx-Volatile Amine, CP-Volamine) | Provides inertness and selectivity for basic compounds, ensuring symmetric peaks. gcms.czchromforum.org |

| Carrier Gas | Helium | Standard carrier gas providing good efficiency. |

| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |

| Injection Mode | Split/Splitless or Headspace | Splitless for trace analysis; Headspace for complex/dirty matrices. researchgate.net |

| Oven Program | Start at 60-80°C, ramp to 280°C | Provides good separation from other volatile components and ensures elution of the C11 amine. |

| MS Interface Temp | 280 °C | Prevents condensation of the analyte in the transfer line. |

| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural confirmation. |

By carefully optimizing these parameters, a robust and sensitive GC-MS method can be developed for the routine analysis and quantitation of this compound.

Chiral Analysis Methods for Enantiomeric Excess Determination

The this compound molecule possesses a stereocenter at the fourth carbon of the octyl chain, meaning it exists as a pair of enantiomers. When synthesized using asymmetric methods, it is crucial to determine the enantiomeric excess (ee) of the product. Several analytical techniques are available for this purpose, with chiral HPLC being the most direct and widely used method. mdpi.com

Direct Chiral HPLC

Direct enantiomeric separation is achieved by using a Chiral Stationary Phase (CSP). These columns are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds, including amines. mdpi.com Another common type of CSP is based on cyclodextrins. researchgate.net

The development of a chiral HPLC method involves screening different CSPs and mobile phases to find conditions that provide baseline separation of the enantiomers. The mobile phase in chiral HPLC often consists of a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol), sometimes with a small amount of an amine additive (like diethylamine, DEA) to improve the peak shape of the basic analytes. rsc.org

Indirect Chiral HPLC

An alternative to direct chiral HPLC is the indirect method. This involves reacting the enantiomeric amine mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.netjocpr.com Since diastereomers have different physical properties, they can be separated on a standard achiral HPLC column (e.g., a C18 column). jocpr.com A commonly used CDA for amines is (R)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC) or 9-fluorenylethyl chloroformate (FLEC). researchgate.net The ratio of the peak areas of the separated diastereomers corresponds directly to the enantiomeric ratio of the original amine.

NMR Spectroscopy for Enantiomeric Excess

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent. semanticscholar.org For example, adding a chiral solvating agent like a BINOL derivative can induce a chemical shift difference (Δδ) between corresponding protons of the two enantiomers in the ¹H NMR spectrum. semanticscholar.org By integrating the distinct signals, the enantiomeric ratio can be calculated. This method is often faster than HPLC as it does not require chromatographic separation. cam.ac.uk

The following table summarizes typical conditions for the chiral separation of an amine similar to this compound by direct chiral HPLC.

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Stationary Phase (Column) | Cellulose or Amylose-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Lux Cellulose-3) | These polysaccharide-based CSPs are known to provide excellent enantioselectivity for a broad range of chiral amines. mdpi.com |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v) | Normal-phase elution is common for chiral separations. The alcohol acts as a polar modifier, and the amine additive improves peak shape for basic analytes. rsc.org |

| Elution Mode | Isocratic | Isocratic elution is typically sufficient for separating a single pair of enantiomers. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can sometimes improve resolution in chiral separations. rsc.org |

| Column Temperature | Ambient (e.g., 25 °C) | Temperature can significantly affect chiral recognition; consistent temperature control is crucial. |

| Detection | UV Detector (e.g., 220 nm) | Even without a strong chromophore, detection at low wavelengths is often possible for analytical concentrations, especially if the amine is derivatized. rsc.org |

Computational and Theoretical Studies of 4 Ethyloctyl Methyl Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost. nrel.gov For a molecule like (4-Ethyloctyl)(methyl)amine, a functional such as B3LYP or M06-2X combined with a basis set like 6-311G+(d,p) would be suitable for geometry optimization. natscidiscovery.com

The optimization process seeks the lowest energy conformation by iteratively adjusting atomic coordinates, yielding key structural parameters. arxiv.org For this compound, the central nitrogen atom is predicted to have a trigonal pyramidal geometry. The electronic structure is characterized by the distribution of electron density, which can be quantified using methods like Mulliken population analysis. nrel.gov The electronegative nitrogen atom polarizes the adjacent C-N and N-H bonds, resulting in a partial negative charge on the nitrogen and partial positive charges on the neighboring carbon and hydrogen atoms.

Predicted Geometric Parameters for this compound This table presents theoretically predicted data based on standard values for secondary amines.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N | ~1.47 Å |

| N-H | ~1.01 Å | |

| C-C (alkyl) | ~1.54 Å | |

| C-H (alkyl) | ~1.09 Å | |

| Bond Angles | C-N-C | ~112° |

| C-N-H | ~109° | |

| Dihedral Angle | C-C-N-C | ~180° (anti) |

Conformational Analysis of the Branched Alkyl Chain

The this compound molecule possesses significant conformational flexibility due to the rotation around its numerous single bonds. The branched 4-ethyloctyl chain, in particular, gives rise to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Predicted Relative Energies of Key Conformers This table illustrates a hypothetical energy landscape for rotations around the C3-C4 bond of the octyl backbone.

| Conformer Description | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | 180° | 0.00 | 70 |

| Gauche (+) | +60° | 0.95 | 15 |

| Gauche (-) | -60° | 0.95 | 15 |

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers required for transformation. For a secondary amine like this compound, several reactions can be modeled, including N-alkylation, acylation, and reactions with electrophiles like carbon dioxide. acs.orglibretexts.org

By calculating the Gibbs free energy along a reaction coordinate, a profile can be constructed that reveals the transition state (TS)—the highest energy point on the lowest energy path between reactants and products. acs.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical determinant of reaction kinetics. For instance, the acylation of a secondary amine with an acid chloride is a rapid, high-yield reaction. libretexts.org Computational models can confirm a mechanism involving nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by elimination of a chloride ion.

Predicted Activation Energies for a Hypothetical Reaction: N-Acylation This table shows plausible theoretical data for the reaction of this compound with acetyl chloride.

| Reaction Step | Description | Predicted Activation Energy (Ea) (kcal/mol) |

| Step 1 | Nucleophilic attack on carbonyl carbon | 10-15 |

| Step 2 | Chloride ion elimination | < 5 |

| Step 3 | Deprotonation of nitrogen | ~0 |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes individual molecules, molecular dynamics (MD) simulations are used to study the collective behavior of an ensemble of molecules, providing insight into bulk properties. ulisboa.ptulisboa.pt MD simulations for alkylamines can predict properties such as density, surface tension, and enthalpy of vaporization. ulisboa.pt

For this compound, the primary intermolecular forces are:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the nitrogen lone pair can act as an acceptor, leading to N-H···N interactions. This is a significant force influencing the boiling point and viscosity.

Van der Waals Forces: The long, branched octyl chains contribute significant London dispersion forces, which increase with the size of the alkyl group. These forces are crucial for understanding how the molecules pack in the liquid state.

MD simulations can model the structural arrangement of these molecules, for example, at a liquid-vapor interface, where alkylamines are known to be surface-active. ulisboa.pt The simulations would likely show the hydrophobic alkyl chains orienting away from polar media, while the amine headgroups engage in hydrogen bonding.

Summary of Intermolecular Forces

| Interaction Type | Participating Groups | Relative Strength | Predicted Effect on Bulk Properties |

| Hydrogen Bonding | N-H --- :N | Strong | Increases boiling point, viscosity |

| Dipole-Dipole | C-N | Moderate | Contributes to cohesion |

| Van der Waals | Alkyl Chains | Weak (but cumulative) | Major contributor to boiling point due to large size |

Applications of 4 Ethyloctyl Methyl Amine in Advanced Organic Synthesis

As a Chiral Ligand Precursor in Asymmetric Catalysis

Chiral secondary amines are fundamental building blocks for the synthesis of a wide array of chiral ligands used in asymmetric catalysis. nih.gov These ligands, upon coordination with a metal center, can create a chiral environment that enables the enantioselective transformation of a prochiral substrate into a single enantiomer of the product. The synthesis of such ligands often involves the reaction of the secondary amine with a suitable scaffold molecule to introduce coordinating atoms like phosphorus, nitrogen, or oxygen.

For "(4-Ethyloctyl)(methyl)amine," its potential as a chiral ligand precursor is plausible due to its stereogenic center at the 4-position of the octyl chain. In principle, it could be utilized in the synthesis of various types of ligands, such as aminophosphine, diamine, or amino alcohol ligands. However, there is no specific research in the scientific literature that documents the synthesis of chiral ligands derived from this compound or their application in asymmetric catalysis.

Table 1: Potential Chiral Ligand Types Derivable from a Chiral Secondary Amine

| Ligand Type | General Synthetic Approach | Potential Catalytic Application |

| Aminophosphine | Reaction with a chlorophosphine | Asymmetric hydrogenation, allylic alkylation |

| Diamine | Coupling with another amine-containing moiety | Asymmetric transfer hydrogenation |

| Amino alcohol | Reaction with an epoxide or α-haloketone | Asymmetric addition of organometallic reagents to carbonyls |

Note: This table represents a hypothetical application for a generic chiral secondary amine, as no specific data for this compound is available.

As a Non-Nucleophilic Base or Organocatalyst in Specific Transformations

Secondary amines can function as organocatalysts, most notably in enamine and iminium ion catalysis. nih.govmdpi.com In these catalytic cycles, the secondary amine reversibly reacts with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion, thereby activating the substrate towards a variety of asymmetric transformations. Chiral secondary amines, in particular, can induce enantioselectivity in these reactions. mdpi.com

The structure of "this compound," featuring a chiral center and a secondary amine moiety, suggests its potential for use as an organocatalyst. The steric bulk provided by the 4-ethyloctyl group might influence the stereochemical outcome of catalyzed reactions. However, no studies have been published that investigate or report the use of this compound as an organocatalyst or a non-nucleophilic base in any specific organic transformation.

Building Block for Complex Molecule Synthesis

Chiral amines are crucial building blocks in the synthesis of complex molecules, particularly pharmaceuticals and natural products, where specific stereochemistry is often essential for biological activity. nih.gov They can be incorporated into a target molecule to introduce a nitrogen atom and a defined stereocenter.

Theoretically, this compound could serve as a chiral building block. Its lipophilic 4-ethyloctyl group could be a desirable feature in the synthesis of molecules designed to interact with nonpolar biological environments. Despite this potential, there is no documented use of this compound in the synthesis of any complex molecules in the available scientific literature.

Precursor for Quaternary Ammonium (B1175870) Compounds with Research Interest

Secondary amines are common precursors to quaternary ammonium compounds (QACs) through alkylation, a process also known as the Menschutkin reaction. nih.gov QACs have a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. mdpi.com Chiral QACs derived from chiral amines can be used in asymmetric synthesis as phase-transfer catalysts.

This compound could be converted into a variety of chiral quaternary ammonium salts by reaction with different alkylating agents. The properties of the resulting QACs would depend on the nature of the alkyl groups introduced. However, the synthesis and characterization of quaternary ammonium compounds derived from this compound have not been reported in the scientific literature.

Table 2: Hypothetical Quaternary Ammonium Compounds from this compound

| Alkylating Agent | Resulting Quaternary Ammonium Cation | Potential Area of Research Interest |

| Methyl iodide | (4-Ethyloctyl)dimethylammonium | General purpose QAC |

| Benzyl bromide | Benzyl(4-ethyloctyl)methylammonium | Asymmetric phase-transfer catalysis |

| 2-Bromoethanol | (4-Ethyloctyl)(2-hydroxyethyl)methylammonium | Functionalized surfactants |

Note: This table is illustrative and not based on published experimental data for this compound.

Integration into Polymerization Initiators or Monomers

Amines can act as components of redox initiator systems for free-radical polymerization, often used in combination with a peroxide. researchgate.net Furthermore, amines can be incorporated into monomer structures to impart specific functionalities to the resulting polymer, such as pH-responsiveness or adhesive properties. polysciences.com

While it is chemically feasible to utilize this compound as a co-initiator in certain polymerization reactions or to derivatize it into a functional monomer, there is no evidence in the scientific literature of it being used in either of these capacities. The specific influence that the 4-ethyloctyl group would have on polymerization kinetics or polymer properties remains uninvestigated.

Coordination Chemistry and Catalysis Involving 4 Ethyloctyl Methyl Amine

Metal Complex Formation with Transition Metals

There is currently no available research that documents the formation of metal complexes between (4-Ethyloctyl)(methyl)amine and transition metals. The study of how this secondary amine might coordinate with various metal centers, the resulting geometries of such complexes, and their electronic properties remains an open area for future investigation.

Investigation of Ligand Properties and Coordination Modes

The properties of this compound as a ligand, including its coordination modes, are not described in the current body of scientific literature. The steric and electronic effects of the 4-ethyloctyl and methyl groups on the nitrogen donor atom would be of fundamental interest in understanding its potential as a ligand in coordination chemistry.

Application as a Catalyst or Co-catalyst in Organic Reactions

No published reports were found that describe the use of this compound as a catalyst or co-catalyst in any organic reactions. While amines are a well-established class of catalysts and ligands in organic synthesis, the specific catalytic activity of this compound has not been reported.

Role in Supramolecular Assembly or Self-Assembled Monolayers

There is no information available regarding the involvement of this compound in the formation of supramolecular assemblies or self-assembled monolayers. The potential for this molecule to participate in organized molecular structures through non-covalent interactions has not been explored in the available literature.

Potential in Materials Science Research

Incorporation into Polymeric Architectures

The integration of specific functional groups into polymer backbones or as side chains is a fundamental strategy for tailoring material properties. The secondary amine functionality of (4-Ethyloctyl)(methyl)amine allows for its potential incorporation into various polymeric structures. For instance, in polymerization processes like the ring-opening polymerization of N-carboxylic anhydrides (NCAs), primary amines are often used as initiators. nih.gov A secondary amine like this compound could potentially act as a chain-capping agent, controlling molecular weight and introducing a specific end-group functionality.

Furthermore, the amine group can be used to graft the molecule onto existing polymer backbones that feature reactive groups such as esters, epoxides, or halides. The introduction of the bulky and hydrophobic 4-ethyloctyl side chain would be expected to significantly influence the polymer's macroscopic properties.

Potential Effects of Incorporation:

Increased Hydrophobicity: The long, branched alkyl chain would decrease the polymer's affinity for water, which is useful for creating water-repellent coatings or materials with low moisture uptake.

Enhanced Solubility in Non-polar Solvents: The aliphatic nature of the substituent would improve the solubility of the polymer in organic solvents.

Modification of Thermal Properties: The flexible alkyl chain could act as an internal plasticizer, potentially lowering the glass transition temperature (Tg) of the host polymer and increasing its flexibility.

Control of Self-Assembly: In block copolymers, the inclusion of a this compound-functionalized block could drive microphase separation, leading to the formation of well-defined nanostructures.

Surface Modification and Functionalization Studies

Modifying the surface chemistry of a material is critical for applications ranging from biocompatible implants to anti-fouling coatings. The amine group of this compound serves as a versatile anchor for covalently bonding the molecule to a wide variety of substrates. The process typically involves activating a surface to present functional groups that are reactive toward amines. mdpi.comresearchgate.net

For example, surfaces containing carboxylic acid groups can be coupled with the amine using carbodiimide (B86325) chemistry. Similarly, epoxide- or isocyanate-functionalized surfaces would readily react with the secondary amine. researchgate.net Once grafted, the exposed 4-ethyloctyl chains would dominate the surface energy and chemistry. This modification would transform a hydrophilic surface (like silica (B1680970) or oxidized polymers) into a highly hydrophobic and lipophilic one. uea.ac.uk

Below is an interactive table detailing potential surface functionalization reactions involving the amine group.

| Surface Functional Group | Coupling Chemistry | Resulting Linkage | Potential Application |

| Carboxylic Acid (-COOH) | Carbodiimide (e.g., EDC) | Amide | Creating hydrophobic biocompatible surfaces |

| Epoxide | Ring-opening addition | β-hydroxyamine | Adhesion promotion, composite materials |

| Isocyanate (-NCO) | Nucleophilic addition | Urea | High-strength coatings, functional fillers |

| Alkyl Halide (-Cl, -Br) | Nucleophilic substitution | Tertiary Amine | Introducing a permanent cationic charge (post-quaternization) |

Role in Emulsification and Surfactant Research

The molecular architecture of this compound is inherently amphiphilic, comprising a polar amine "head" and a non-polar alkyl "tail," which is a hallmark of surfactant molecules. painichemical.comnih.gov In acidic aqueous solutions, the amine group becomes protonated, forming a cationic surfactant. The performance of a surfactant is intimately linked to its structure.

Structure-Performance Analysis:

Hydrophobic Tail: The 4-ethyloctyl group is a bulky, branched aliphatic chain. Compared to a linear C11 chain, this branching increases the cross-sectional area of the tail. This steric hindrance would interfere with the formation of tightly packed micelles and could favor the formation of water-in-oil (W/O) emulsions or microemulsions. Research on other branched-chain amines has shown they can be effective in preventing the formation of permanent emulsions in certain extraction systems, a property valuable for process control. osti.gov

Polar Head Group: The N-methylamine head is a secondary amine, which is less basic than a primary amine but can still be readily protonated. The presence of the methyl group slightly increases the steric bulk around the nitrogen atom, which can influence its interaction with the counter-ion and the interface. This structure is essential for its function as an intermediate in the synthesis of other types of surfactants, such as quaternary ammonium (B1175870) salts or amine ethoxylates. painichemical.comzehaochem.com

The balance between the hydrophobic tail and the hydrophilic head, quantified by the Hydrophilic-Lipophilic Balance (HLB), determines the type of emulsion it will most effectively stabilize. The bulky tail of this compound suggests it would have a relatively low HLB, making it a candidate for use as a W/O emulsifier or a co-surfactant in more complex formulations.

Design of Stimulus-Responsive Materials

One of the most promising areas for the application of this compound is in the design of "smart" materials that respond to external stimuli, such as pH or the presence of a specific gas like carbon dioxide. nih.govmdpi.comrsc.org This responsiveness is conferred by the basic amine group. wikipedia.org

pH-Responsive Systems: At a pH below the pKa of its conjugate acid, the amine group of this compound will be protonated (-NH(CH₃)₂⁺), rendering it charged and hydrophilic. At a pH above the pKa, it will be in its neutral, hydrophobic form. rsc.orgnih.gov If this molecule is incorporated into a polymer or grafted onto a surface, this pH-triggered switch from a hydrophobic to a hydrophilic state can induce dramatic changes in the material's properties, such as:

Reversible Swelling: A hydrogel containing this amine would swell at low pH (due to electrostatic repulsion between charged groups) and contract at high pH. wikipedia.org

Tunable Surface Wettability: A surface functionalized with the amine could switch from hydrophobic to hydrophilic as the pH is lowered.

Controlled Release: A nanoparticle carrier could be designed to release a payload in the acidic environment of a tumor, for example. rsc.org

CO₂-Responsive Systems: The amine group can also react reversibly with carbon dioxide in the presence of water. CO₂ dissolves to form carbonic acid, which protonates the amine. This interaction can be used to trigger changes in a material's properties simply by bubbling CO₂ gas through the system. frontiersin.org Purging with an inert gas like nitrogen or argon, or increasing the temperature, can reverse the process by driving off the CO₂. frontiersin.orgresearchgate.net This mechanism is particularly attractive because it avoids the use of strong acids and bases to alter pH. researchgate.net Materials functionalized with this compound could be used in applications such as:

CO₂-switchable surfactants: The molecule could be switched from an inactive, non-polar form to an active surfactant by introducing CO₂. frontiersin.org

CO₂ capture: Amine-based absorbents are a leading technology for capturing CO₂ from flue gas. mdpi.comresearchgate.net While simple amines are used, incorporating them into polymeric structures can enhance stability and efficiency.

The table below summarizes the stimulus-response mechanism.

| Stimulus | Chemical Reaction | Change in Amine Group | Resulting Property Change |

| Low pH (H⁺) | R₂NCH₃ + H⁺ ⇌ R₂N⁺HCH₃ | Neutral/Hydrophobic → Cationic/Hydrophilic | Increased water solubility, swelling |

| High pH (OH⁻) | R₂N⁺HCH₃ + OH⁻ ⇌ R₂NCH₃ + H₂O | Cationic/Hydrophilic → Neutral/Hydrophobic | Decreased water solubility, collapse |

| CO₂ (+ H₂O) | R₂NCH₃ + H₂CO₃ ⇌ R₂N⁺HCH₃ + HCO₃⁻ | Neutral/Hydrophobic → Cationic/Hydrophilic | Switchable surfactant activity, CO₂ absorption |

| N₂ Purge / Heat | R₂N⁺HCH₃ + HCO₃⁻ ⇌ R₂NCH₃ + CO₂ + H₂O | Cationic/Hydrophilic → Neutral/Hydrophobic | Reversible deactivation, CO₂ release |

Environmental Considerations and Fate Excluding Toxicology

Biodegradation Pathways in Environmental Systems

Microbial communities in soil, water, and sediment possess enzymes, such as monooxygenases and dehydrogenases, capable of catalyzing the degradation of alkylamines. nih.gov A likely initial step in the biodegradation of (4-Ethyloctyl)(methyl)amine is the oxidation of either the methyl or the 4-ethyloctyl group.